A Technical Guide to the Structural Elucidation of (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride
A Technical Guide to the Structural Elucidation of (R)-1,4-Diazabicyclo[3.2.1]octane Dihydrochloride
This guide provides an in-depth technical exploration of the methodologies and analytical reasoning required for the comprehensive structure elucidation of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to detail the causality behind experimental choices, ensuring a robust and self-validating approach to structural characterization.
Introduction: The Significance of a Constrained Chiral Scaffold
The 1,4-diazabicyclo[3.2.1]octane framework represents a class of constrained bicyclic amines that are of significant interest in medicinal chemistry.[1][2] The rigid structure and defined spatial orientation of the nitrogen atoms make it a valuable scaffold for the design of novel therapeutic agents. The chirality, specifically the (R)-configuration, is crucial as stereoisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.[3] Therefore, unambiguous confirmation of both the constitutional isomerism and the absolute stereochemistry is a critical step in the development of any new chemical entity based on this scaffold.
This guide will detail a multi-pronged analytical approach to the structural elucidation of (R)-1,4-Diazabicyclo[3.2.1]octane as its dihydrochloride salt, a common form for improving the stability and solubility of amine-containing active pharmaceutical ingredients.[4]
The Analytical Workflow: A Synergistic Approach
Caption: A typical workflow for the structural elucidation of a chiral molecule.
I. Mass Spectrometry: The First Glimpse
Expertise & Experience: Mass spectrometry (MS) serves as the initial checkpoint, providing a rapid and accurate determination of the molecular weight. For amine-containing compounds, the "Nitrogen Rule" is a foundational concept: a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[5]
Protocol:
-
Sample Preparation: Dissolve a small amount of the dihydrochloride salt in a suitable solvent (e.g., methanol or water).
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for pre-formed salts, as it is a soft ionization technique that keeps the molecule intact.
-
Analysis: In positive ion mode, we expect to observe the protonated free base [M+H]+, where M is the free base (C6H12N2). The dihydrochloride will dissociate in solution, and we will not observe the salt directly.
Expected Data & Interpretation:
| Ion | Expected m/z | Rationale |
| [M+H]+ | 113.1073 | The protonated free base (C6H13N2+). High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition. |
| [M+Na]+ | 135.0892 | A common adduct observed in ESI-MS. |
The fragmentation pattern of bicyclic amines in mass spectrometry often involves cleavage of the ring system.[6][7] While detailed fragmentation analysis can provide some structural information, it is generally less informative for establishing the specific bicyclic framework compared to NMR.
II. Infrared Spectroscopy: Identifying Key Functional Groups
Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For an amine hydrochloride, the spectrum will be distinctly different from that of the free base.[4] The protonation of the nitrogen atoms leads to the formation of N-H+ bonds, which have characteristic absorption bands.
Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm-1.
Expected Data & Interpretation:
| Wavenumber (cm-1) | Assignment | Significance |
| ~3400-3200 (broad) | N-H stretch (free amine) | This band would be present in the free base but should be absent or significantly diminished in the dihydrochloride salt.[8] |
| ~3000-2500 (broad) | N-H+ stretch (amine salt) | A very broad and strong absorption in this region is a hallmark of an amine salt.[4][9] |
| ~2950-2850 | C-H stretch (aliphatic) | Confirms the presence of the alkane backbone. |
| ~1600-1500 | N-H+ bend | Bending vibrations of the protonated amine groups.[9] |
The absence of a sharp N-H stretch around 3300 cm-1 and the presence of the broad N-H+ absorption are strong indicators of successful salt formation.
III. Nuclear Magnetic Resonance Spectroscopy: Mapping the Connectivity
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a rigid bicyclic system like 1,4-diazabicyclo[3.2.1]octane, the proton NMR spectrum will display complex splitting patterns due to fixed dihedral angles between protons. The dihydrochloride salt form can also influence chemical shifts compared to the free base.[10]
Protocol:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as D2O or DMSO-d6. The choice of solvent is critical as acidic protons on the nitrogen may exchange with D2O, causing their signals to disappear.
-
Experiments:
-
1H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
13C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for unambiguously assigning all proton and carbon signals and establishing the connectivity of the molecule.[11][12]
-
Caption: The role of 1D and 2D NMR in establishing molecular connectivity.
Expected Data & Interpretation: Due to the lack of specific literature data for the (R)-1,4-diazabicyclo[3.2.1]octane dihydrochloride, the following are expected chemical shifts and correlations based on similar structures.[11][12] The exact values will vary depending on the solvent and concentration.
| Position | Expected 1H Shift (ppm) | Expected 13C Shift (ppm) | Key HMBC Correlations |
| 2, 3 | ~3.0-3.5 | ~45-55 | Protons at 2,3 to C5 |
| 5 | ~3.5-4.0 | ~60-70 | Protons at 5 to C1, C6, C7 |
| 6, 7 | ~2.0-2.5 | ~25-35 | Protons at 6,7 to C5, C8 |
| 8 | ~1.8-2.2 | ~30-40 | Protons at 8 to C1, C5 |
The non-symmetrical nature of the molecule means that all six carbon atoms and all twelve hydrogen atoms are chemically non-equivalent, leading to a complex but interpretable set of spectra.
IV. Single-Crystal X-ray Diffraction: The Definitive Answer
Expertise & Experience: For a chiral molecule, single-crystal X-ray diffraction is the gold standard for structural elucidation. It provides an unambiguous 3D structure of the molecule, including bond lengths, bond angles, and, most importantly, the absolute stereochemistry.[13][14]
Protocol:
-
Crystallization: This is often the most challenging step. The dihydrochloride salt should be slowly crystallized from a variety of solvents or solvent mixtures (e.g., methanol/ether, ethanol/water).
-
Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The data are processed to solve the crystal structure. For determining the absolute configuration of a light-atom molecule, the anomalous dispersion effect is used, often requiring high-quality data. The Flack parameter is a critical value that should refine to near zero for the correct enantiomer.[15]
Expected Outcome: The X-ray crystal structure will definitively confirm:
-
The connectivity of the 1,4-diazabicyclo[3.2.1]octane ring system.
-
The conformation of the bicyclic rings in the solid state.
-
The absolute configuration at the chiral center(s).
-
The location of the chloride counter-ions and any solvent molecules in the crystal lattice.
V. Chiroptical Methods: Confirmation of Bulk Enantiopurity
Expertise & Experience: While X-ray crystallography provides the absolute configuration of a single crystal, chiroptical methods confirm the stereochemical purity of the bulk sample.
Protocol:
-
Optical Rotation:
-
A solution of the compound of known concentration is prepared in a suitable solvent.
-
The optical rotation is measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm).
-
The specific rotation [α]D is a characteristic physical property of a chiral molecule.
-
-
Circular Dichroism (CD) Spectroscopy:
-
CD spectroscopy measures the differential absorption of left and right circularly polarized light.
-
While the diazabicyclooctane core itself lacks a strong chromophore, derivatization or the presence of impurities could be detected. Computational modeling can also predict the expected CD spectrum for the (R)-enantiomer.[16]
-
Interpretation: A non-zero optical rotation confirms that the bulk sample is chiral and not a racemic mixture. The sign and magnitude of the rotation can be compared to literature values for related compounds to provide supporting evidence for the assigned absolute configuration.
Summary and Conclusion
The structural elucidation of (R)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride requires a meticulous and integrated analytical strategy. By combining the foundational data from mass spectrometry and FTIR with the detailed connectivity map from advanced NMR techniques, a confident hypothesis of the structure can be formed. Ultimately, single-crystal X-ray diffraction provides the definitive and unambiguous proof of the three-dimensional structure and absolute stereochemistry. Chiroptical methods serve to validate the enantiopurity of the bulk material. This comprehensive, self-validating approach ensures the highest level of scientific integrity, which is paramount in the field of drug development.
References
-
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives. Google Patents.
-
An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Molecules. Available at: [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). ResearchGate. Available at: [Link]
-
Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. Available at: [Link]
-
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Available at: [Link]
-
Behavior of Dissociated Salts in Aqueous Solution: Insights From T2 Relaxation Time and Signal Intensity Using a LF‐NMR. PMC - NIH. Available at: [Link]
-
X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. DTIC. Available at: [Link]
-
Video: Mass Spectrometry of Amines. JoVE. Available at: [Link]
-
Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. ResearchGate. Available at: [Link]
-
Synthesis of Chiral C(2)-Symmetric Bisferrocenyldiamines. X-ray Crystal Structure of Ru(2)Cl(2).2CHCl(3) (2 = N1,N2-Bis{(R)-1-[(S)-2-(diphenylphosphino)]ferrocenylethyl}. PubMed. Available at: [Link]
-
H and C-NMR Spectroscopic Study of Some 1H-4,5-Dihydroimidazolium Salts. ResearchGate. Available at: [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Thieme. Available at: [Link]
-
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC. Available at: [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
-
Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact2a. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
X ray crystallography Publications. Chemical Research Support - Weizmann Institute of Science. Available at: [Link]
-
Complete Assignment of the 1 H and 13 C NMR Spectra of Carthamin Potassium Salt Isolated from Carthamus tinctorius L. MDPI. Available at: [Link]
-
Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Physical Review Letters. Available at: [Link]
- Optically-active diazabicyclooctane derivative and method for manufacturing same. Google Patents.
-
Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. ResearchGate. Available at: [Link]
-
GCMS Section 6.15. Whitman People. Available at: [Link]
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
-
Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PMC - NIH. Available at: [Link]
-
Beyond the Multicomponent Debus−Radziszewski Route: Two-Component Cyclocondensation Constructing a 12 + 3‐Connected a. American Chemical Society. Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]
-
Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Publishing. Available at: [Link]
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) 5-aminotetrazolates. MDPI. Available at: [Link]
-
1-(1,4-Diazabicyclo[3.2.1]octan-4-yl)propan-1-one. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Video: Mass Spectrometry of Amines [jove.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GCMS Section 6.15 [people.whitman.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Diazepines. Part XVI. Nuclear magnetic resonance spectra of 2,3-di-hydro-1H-1,4-diazepinium salts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Chiral C(2)-Symmetric Bisferrocenyldiamines. X-ray Crystal Structure of Ru(2)Cl(2).2CHCl(3) (2 = N1,N2-Bis{(R)-1-[(S)-2-(diphenylphosphino)]ferrocenylethyl}- N1,N2-dimethyl-1,2-ethanediamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. apps.dtic.mil [apps.dtic.mil]
